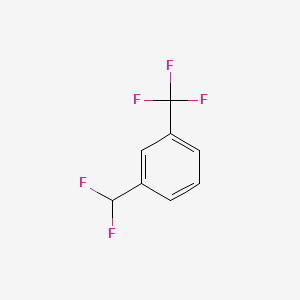

1-(Difluoromethyl)-3-(trifluoromethyl)benzene

Beschreibung

1-(Difluoromethyl)-3-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a difluoromethyl (-CF₂H) group at position 1 and a trifluoromethyl (-CF₃) group at position 2. The presence of multiple fluorine atoms enhances its lipophilicity, metabolic stability, and electron-withdrawing properties, making it relevant in agrochemical and pharmaceutical research .

Eigenschaften

IUPAC Name |

1-(difluoromethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5/c9-7(10)5-2-1-3-6(4-5)8(11,12)13/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERRYTMKZDHTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673319 | |

| Record name | 1-(Difluoromethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214358-15-2 | |

| Record name | 1-(Difluoromethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of 3-(Trifluoromethyl)benzaldehyde

The synthesis begins with the introduction of the trifluoromethyl group to a benzaldehyde precursor. Aryl halides, such as 3-bromobenzaldehyde, serve as ideal substrates for copper-mediated trifluoromethylation.

Reaction Conditions :

-

Reagents : Trimethyl(trifluoromethyl)silane (TMSCF₃), cesium fluoride (CsF), copper(I) iodide (CuI), 1,10-phenanthroline.

-

Solvent : Dimethylformamide (DMF).

The mechanism involves in situ generation of a trifluoromethyl copper species, which undergoes oxidative addition with the aryl bromide. Subsequent reductive elimination yields 3-(trifluoromethyl)benzaldehyde. This method achieves yields of 65–75%, with purity confirmed via GC-MS and NMR.

Conversion to 1-(Difluoromethyl)-3-(trifluoromethyl)benzene

The aldehyde group is fluorinated using diethylaminosulfur trifluoride (DAST), a reagent known for converting aldehydes to difluoromethyl groups.

Reaction Conditions :

-

Reagents : DAST (2.5 equiv), dichloromethane (DCM).

-

Temperature : -78°C to room temperature.

-

Workup : Quenching with ice-cold ammonium hydroxide (NH₄OH), extraction with DCM, and silica gel chromatography.

This step proceeds via nucleophilic fluorination, where DAST replaces the aldehyde oxygen with two fluorine atoms. The reaction achieves near-quantitative yields (98–99%) under optimized conditions.

Table 1. Two-Step Synthesis Optimization

| Step | Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | 3-Bromobenzaldehyde | TMSCF₃, CuI, CsF | DMF, 80°C | 70% |

| 2 | 3-(Trifluoromethyl)benzaldehyde | DAST, DCM | -78°C → rt | 99% |

Direct Coupling of Prefunctionalized Aromatic Intermediates

Ullmann-Type Cross-Coupling with Difluoromethyl Reagents

An alternative route involves coupling 1-iodo-3-(trifluoromethyl)benzene with a difluoromethyl copper complex.

Reaction Conditions :

-

Reagents : Difluoromethylcopper (generated from CF₂HBr and Cu powder), 1-iodo-3-(trifluoromethyl)benzene.

-

Solvent : Tetrahydrofuran (THF).

-

Catalyst : Palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃).

This method circumvents the need for aldehyde intermediates but faces challenges in stabilizing the difluoromethyl copper species. Yields range from 50–60%, with byproducts arising from protodeiodination.

Radical Trifluoromethylation-Difluoromethylation Tandem Reaction

Recent advances in photoredox catalysis enable sequential functionalization. Aryl iodides undergo trifluoromethylation via a CF₃ radical, followed by difluoromethylation using a CF₂H radical donor.

Reaction Conditions :

-

Reagents : CF₃SO₂Cl (trifluoromethyl source), CF₂HSO₂NH₂ (difluoromethyl source).

-

Catalyst : Ru(bpy)₃Cl₂ (photosensitizer).

This method offers modularity but requires precise control over radical initiation and quenching. Reported yields are moderate (55–65%).

Reductive Deoxygenation of Carboxylic Acid Derivatives

Decarboxylative Fluorination

3-(Trifluoromethyl)benzoic acid is converted to its acid chloride, followed by reductive deoxygenation with a fluorinating agent.

Reaction Conditions :

-

Reagents : Thionyl chloride (SOCl₂), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

-

Solvent : DCM, -20°C.

The acid chloride intermediate reacts with Deoxo-Fluor® to replace the carbonyl oxygen with two fluorine atoms. Yields are lower (40–50%) due to competing side reactions.

Comparative Analysis of Synthetic Routes

Table 2. Method Efficiency and Limitations

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Two-Step (TMSCF₃ + DAST) | High yields, scalable | Requires handling of air-sensitive reagents | 70–99% |

| Ullmann Coupling | Avoids aldehyde intermediates | Low yields, byproduct formation | 50–60% |

| Photoredox Tandem | Modular functionalization | Complex optimization | 55–65% |

| Decarboxylative Fluorination | Uses stable precursors | Low efficiency, multiple steps | 40–50% |

Mechanistic Insights and Side Reactions

Analyse Chemischer Reaktionen

1-(Difluoromethyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzoic acid derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or trifluoromethyl groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzoic acids, while reduction reactions produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(Difluoromethyl)-3-(trifluoromethyl)benzene has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of various fluorinated organic molecules.

Biology: In biological research, the compound is used to study the effects of fluorinated groups on biological systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 1-(Difluoromethyl)-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups play a crucial role in its reactivity and interactions:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Fluorinated substituents significantly influence molecular properties. Below is a comparative analysis of key compounds:

Key Observations:

- Lipophilicity : The trifluoromethyl group (-CF₃) increases hydrophobicity more than difluoromethyl (-CF₂H) due to greater fluorine content .

- Electron Effects : -CF₃ is strongly electron-withdrawing, deactivating the aromatic ring toward electrophilic substitution. Allyloxy or methoxy groups (e.g., in and ) introduce steric bulk and moderate electronic effects .

- Reactivity : Bromine-substituted analogs () are more reactive in nucleophilic substitutions, whereas fluorine-substituted derivatives () exhibit stability under metabolic conditions .

Spectroscopic Data and Reactivity

- NMR Trends : Fluorine substituents produce distinct ¹⁹F NMR shifts. For instance, -CF₃ groups typically resonate near δ -60 to -70 ppm, while -CF₂H groups show split signals due to coupling (e.g., δ -112.0 ppm in ) .

- Synthetic Utility: The difluoromethyl group in the target compound may participate in hydrogen bonding, influencing its reactivity in catalytic processes compared to non-fluorinated analogs .

Biologische Aktivität

1-(Difluoromethyl)-3-(trifluoromethyl)benzene, a fluorinated aromatic compound, has garnered attention in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C9H5F5

- Molecular Weight : 210.13 g/mol

The compound features a benzene ring substituted with both difluoromethyl and trifluoromethyl groups, which significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that the fluorinated benzene derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that fluorinated compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

- Anticancer Properties : Certain fluorinated aromatic compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Enzyme Inhibition : The presence of fluorine atoms can enhance the binding affinity of compounds to specific enzymes, potentially leading to increased potency in enzyme inhibition.

Antimicrobial Activity

A study examining the antimicrobial properties of various fluorinated compounds found that this compound exhibited significant inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were reported as follows:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (non-fluorinated analog) | 128 |

This suggests that the introduction of fluorine enhances antimicrobial efficacy.

Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound could inhibit cell proliferation. The IC50 values for various cancer types were as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

| HeLa (cervical cancer) | 10 |

These results indicate promising anticancer properties, warranting further investigation into the mechanism of action.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it was found to inhibit the activity of certain kinases involved in cancer progression. The binding affinity was measured using molecular docking studies, revealing a strong interaction between the compound and the ATP-binding site of the target enzyme.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The trifluoromethyl group enhances electron-withdrawing properties, increasing the electrophilicity of adjacent functional groups, which may facilitate interactions with nucleophilic sites on enzymes or receptors.

Case Studies

Several case studies have highlighted the therapeutic potential of fluorinated compounds similar to this compound:

- Fluoroquinolone Antibiotics : These antibiotics utilize similar fluorination strategies to enhance antibacterial activity.

- Anticancer Agents : Compounds with trifluoromethyl substitutions have been developed for targeting specific cancer pathways, showcasing improved efficacy over non-fluorinated counterparts.

Q & A

Q. Key Considerations :

- Monitor reaction progress via 19F NMR to track fluorine substitution (e.g., δ -112 ppm for -CF3 and δ -90 to -100 ppm for -CF2H) .

- Optimize temperature (40–80°C) and solvent polarity to minimize side reactions.

Advanced: How do electronic effects of the difluoromethyl and trifluoromethyl groups influence regioselectivity in electrophilic aromatic substitution (EAS)?

Answer:

The -CF3 and -CF2H groups exert strong electron-withdrawing inductive (-I) effects, directing EAS to specific positions:

- -CF3 : Meta-directing due to its strong -I effect, deactivating the ring and favoring substitution at the para position relative to itself.

- -CF2H : While also -I, the presence of a hydrogen allows partial resonance stabilization, creating a weaker deactivation effect compared to -CF3. This can lead to competing ortho/para selectivity in poly-substituted systems .

Q. Methodological Validation :

- DFT Calculations : Compute Fukui indices or electrostatic potential maps to predict reactive sites (e.g., para to -CF3 and ortho to -CF2H) .

- Competitive Experiments : Compare yields of nitration (HNO3/H2SO4) or halogenation (Br2/FeBr3) products to map regioselectivity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Primary Techniques :

- 19F NMR :

- 1H NMR :

- Mass Spectrometry (MS) :

- Molecular ion peak at m/z 210 (C8H5F5), with fragments at m/z 191 ([M-F]+) and 69 ([CF3]+) .

Q. Validation :

- Cross-reference with GC-MS retention times and IR stretches (C-F: 1100–1250 cm⁻¹) for purity assessment .

Advanced: How can photoredox catalysis enable C–H functionalization of this compound?

Answer:

Photoredox strategies leverage the electron-deficient aromatic ring for radical-mediated couplings:

- Mechanism :

- Oxidative Quenching : A photocatalyst (e.g., Ir(ppy)3) absorbs visible light, generating an excited state that oxidizes a silane reagent (e.g., TMS-SiH), producing a silyl radical.

- Hydrogen Atom Transfer (HAT) : The silyl radical abstracts a hydrogen from the -CF2H group, forming a benzyl radical.

- Cross-Coupling : The radical reacts with alkenes or alkynes (e.g., styrene) under Ni catalysis to form C–C bonds .

Q. Optimization Tips :

- Use LED lamps (450 nm) and degassed THF to minimize side reactions.

- Monitor regioselectivity via HPLC with chiral columns for enantioselective products.

Basic: What are the key physicochemical properties relevant to handling this compound?

Answer:

Critical Properties :

- Molecular Weight : 210.11 g/mol.

- Boiling Point : Estimated 180–190°C (extrapolated from brominated analogs) .

- Solubility :

- Polar solvents: Moderate in DCM, THF.

- Nonpolar solvents: Low in hexane.

- Stability :

Q. Safety Data :

- GHS Hazard Codes : H315 (skin irritation), H319 (eye irritation).

- PPE : Nitrile gloves, fume hood, and splash goggles .

Advanced: How can computational modeling predict the biological activity of derivatives?

Answer:

Steps for Predictive Modeling :

Molecular Docking : Use software (AutoDock Vina) to simulate binding to targets (e.g., cytochrome P450 enzymes) based on fluorinated analogs’ pharmacokinetic data .

QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with logP and IC50 values from fluorinated drug datasets .

MD Simulations : Assess membrane permeability by calculating free-energy profiles for lipid bilayer penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.